Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-(2-methylsulfanylphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-3-16-13(15)9-8-11(14)10-6-4-5-7-12(10)17-2/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOWSIRENBPFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267943 | |
| Record name | Ethyl 2-(methylthio)-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-94-1 | |
| Record name | Ethyl 2-(methylthio)-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(methylthio)-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation Approach
A common method for synthesizing aryl-substituted β-keto esters is the Knoevenagel condensation between an aromatic aldehyde and ethyl acetoacetate or ethyl 4-oxobutanoate derivatives. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized by condensation of 4-chlorobenzaldehyde with ethyl acetoacetate under basic conditions. By analogy, the preparation of this compound could involve:
- Starting with 2-(methylthio)benzaldehyde as the aromatic aldehyde.
- Reacting it with ethyl acetoacetate or ethyl 4-oxobutanoate under basic catalysis (e.g., piperidine or ammonium acetate) to form the corresponding aryl-substituted β-keto ester.
This method allows the formation of the carbon-carbon double bond between the aldehyde carbon and the active methylene group of the β-keto ester, followed by hydrogenation or further modification to yield the saturated ketone if necessary.
Acylation of 2-(Methylthio)phenyl Derivatives
Another approach involves acylation of 2-(methylthio)phenyl derivatives with ethyl 4-oxobutanoate or its activated derivatives (e.g., acid chlorides or anhydrides). This can be achieved by:
- Generating an enolate from ethyl 4-oxobutanoate using a strong base such as sodium hydride or LDA (lithium diisopropylamide).
- Reacting the enolate with 2-(methylthio)benzoyl chloride or a similar electrophilic aromatic acylating agent to form the ketone linkage.
This method requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Use of Organometallic Coupling Reactions
Modern synthetic methods may employ palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings to attach the 2-(methylthio)phenyl group to a β-keto ester precursor bearing a suitable leaving group (e.g., halide). This approach offers high selectivity and functional group tolerance.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Knoevenagel condensation of 2-(methylthio)benzaldehyde with ethyl acetoacetate | Base catalyst (piperidine), ethanol solvent, reflux, 4-6 h | 60-80% (estimated) | Formation of arylidene intermediate |
| Hydrogenation of arylidene intermediate | Pd/C catalyst, H2 atmosphere, room temperature | 85-90% | Saturation of double bond to yield β-keto ester |
| Acylation of ethyl 4-oxobutanoate enolate with 2-(methylthio)benzoyl chloride | NaH or LDA base, THF solvent, -78°C to 0°C | 50-70% | Requires anhydrous conditions |
| Purification | Column chromatography or recrystallization | - | To isolate pure product |
Note: The yields and conditions are inferred from analogous compounds and standard organic synthesis protocols, as direct literature data for this compound are limited.
Analytical and Structural Confirmation
- NMR Spectroscopy: Proton and carbon NMR to confirm the presence of the ethyl ester group, the β-keto moiety, and the methylthio-substituted aromatic ring.
- Mass Spectrometry: Molecular ion peak at m/z 252.33 consistent with the molecular weight.
- IR Spectroscopy: Characteristic carbonyl stretching bands (~1700 cm⁻¹) for ketone and ester groups.
- X-ray Crystallography: If crystals are obtained, to confirm molecular structure and conformation.
Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Knoevenagel Condensation | 2-(Methylthio)benzaldehyde + ethyl acetoacetate | Base catalyst (piperidine) | Simple, widely used | May require hydrogenation step |
| Acylation of Enolate | Ethyl 4-oxobutanoate + 2-(methylthio)benzoyl chloride | Strong base (NaH, LDA) | Direct ketone formation | Sensitive to moisture, requires low temp |
| Organometallic Coupling | Halogenated β-keto ester + 2-(methylthio)phenyl boronic acid | Pd catalyst, base | High selectivity, mild conditions | Requires specialized reagents |
Research Findings and Considerations
- The methylthio substituent on the aromatic ring can influence the reactivity and selectivity of the condensation or acylation reactions due to its electron-donating properties.
- Reaction conditions such as solvent choice, temperature, and base strength critically affect the yield and purity.
- Purification often involves chromatographic techniques due to the presence of side products or unreacted starting materials.
- The compound’s stability under reaction and storage conditions should be evaluated, especially considering the sulfur-containing group.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SMe) group undergoes selective oxidation to sulfoxide or sulfone derivatives under controlled conditions.
-
Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–25°C .
-
Mechanism : Electrophilic oxygen transfer to the sulfur atom.
-
Products :
Reduction Reactions
The ketone group at position 4 can be reduced to an alcohol or fully saturated alkane.
-
Reagents :
-
Sodium borohydride (NaBH₄) in methanol for partial reduction to secondary alcohol (yield: 80–90%).
-
Lithium aluminum hydride (LiAlH₄) in THF for complete reduction to (yield: 65–75%).
-
Substitution Reactions
Electrophilic aromatic substitution occurs at the phenyl ring, influenced by the methylthio group’s directing effects.
-
Nitration :
-
Halogenation :
Ester Hydrolysis
The ethyl ester moiety is susceptible to hydrolysis under acidic or basic conditions.
-
Basic Hydrolysis :
-
Acidic Hydrolysis :
Comparative Reactivity with Analogues
The reactivity profile is distinct from structurally related compounds due to its methylthio substituent’s electronic effects.
| Compound | Key Functional Groups | Oxidation Susceptibility | Reduction Efficiency |
|---|---|---|---|
| Ethyl 4-phenyl-4-oxobutanoate | Phenyl, ketone, ester | Low | High (NaBH₄: 90%) |
| Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | Chlorophenyl, ketone, ester | Moderate | Moderate (LiAlH₄: 60%) |
| Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate | Methylthio, ketone, ester | High (H₂O₂: 85%) | High (NaBH₄: 85%) |
Mechanistic Insights
-
Radical Pathways : Bromination at the α-position of the ketone (using N-bromosuccinimide) proceeds via a radical mechanism, yielding (yield: 40–50%) .
-
Nucleophilic Acyl Substitution : The ester group reacts with amines (e.g., benzylamine) to form amides under EDCI coupling conditions (yield: 75–85%) .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate as an anticancer agent. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, its structural analogs have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Studies have reported that this compound exhibits inhibitory effects against a range of bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death .
Neuroprotective Effects
In neuropharmacology, this compound has been investigated for its neuroprotective properties. It is thought to interact with sigma receptors, which play a role in neuroprotection and modulation of neurotransmitter systems. Research suggests that it may help alleviate symptoms in models of neurodegenerative diseases such as Parkinson's disease by reducing oxidative stress and inflammation .
Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further modifications, making it valuable in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Polymer Chemistry
In polymer science, this compound has been utilized in the development of novel polymers through ribosome-mediated polymerization techniques. The incorporation of this compound into polymer matrices has been shown to enhance mechanical properties and thermal stability .
Development of Functional Materials
The compound is also explored for its potential in creating functional materials with specific properties, such as conductivity or reactivity. Its integration into composite materials can lead to enhanced performance in applications ranging from electronics to catalysis .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the cytotoxic effects on various cancer cell lines | Showed significant inhibition of cell proliferation with IC50 values indicating potency |
| Antimicrobial Efficacy Study | Tested against Gram-positive and Gram-negative bacteria | Demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics |
| Neuroprotective Mechanism Research | Investigated effects on neurodegenerative models | Indicated reduced oxidative stress markers and improved behavioral outcomes in animal models |
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its mechanism of action depend on the specific biological system being studied.
Comparison with Similar Compounds
Ethyl 4-[2-(4-Methoxyphenyl)acetohydrazido]-4-oxobutanoate
- Structure: Features a 4-methoxyphenyl group linked via an acetohydrazido bridge to the 4-oxobutanoate core.
Ethyl 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoate
- Structure : Contains a fluorine atom at the 3-position and a methoxy group at the 4-position on the phenyl ring.
- The combined fluoro-methoxy substitution pattern may improve binding specificity in enzyme-active sites compared to the single -SMe group .
Ethyl 4-(2,4-Dimethylphenyl)-4-oxobutanoate
- Structure : Substituted with methyl groups at the 2- and 4-positions of the phenyl ring.
- Key Differences :
4-(Methylthio)-2-oxobutanoic Acid
- Structure : A carboxylic acid derivative lacking the ethyl ester and phenyl group.
- This compound is a metabolic intermediate in microbial pathways (e.g., Saccharomyces cerevisiae), highlighting the biological relevance of the -SMe group .
Physicochemical Properties
A comparative analysis of key physicochemical parameters is summarized below:
Biological Activity
Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H14O3S
- IUPAC Name : this compound
The compound features a methylthio group, which is known to influence its biological activity by affecting interactions with biological targets such as enzymes and receptors.
The mechanism of action for this compound involves its ability to interact with specific molecular targets. It can inhibit enzyme activity through:
- Active Site Binding : The compound may bind directly to the active site of enzymes, preventing substrate access.
- Allosteric Modulation : It can also bind to allosteric sites, inducing conformational changes that affect enzyme function.
This dual mechanism allows for a diverse range of biological effects, depending on the specific target and context.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant enzyme inhibition properties. Key findings include:
- Inhibition of Protein-Ligand Interactions : The compound has been shown to disrupt various protein-ligand interactions, which is critical in the development of new pharmaceuticals.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, although further investigations are necessary to confirm efficacy .
Case Studies
- Antitubercular Activity : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis. Results indicated promising antitubercular activity, suggesting it could be developed as a lead compound for tuberculosis treatment .
- Cytotoxicity Assessments : In vitro cytotoxicity assays demonstrated that this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate | Moderate enzyme inhibition | Contains pyrimidine ring |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Low antimicrobial activity | Chlorine substituent alters reactivity |
| This compound | Strong enzyme inhibition, antitubercular activity | Unique combination of functional groups |
Research Applications
This compound has broad applications in various fields:
Q & A
Q. What are the common synthetic routes for Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate, and how can reaction conditions be optimized?
The compound is typically synthesized via esterification or Friedel-Crafts acylation. A plausible route involves reacting 2-(methylthio)phenylacetic acid with ethyl acetoacetate in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization may include adjusting reaction time (48–72 hours), temperature (80–100°C), and stoichiometric ratios to minimize by-products like dimerized esters. Continuous flow reactors, as described for analogous γ-keto esters, could enhance yield and scalability .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization involves:
- NMR : ¹H/¹³C NMR to confirm ester carbonyl (δ ~170 ppm), ketone (δ ~200 ppm), and methylthio (δ ~2.5 ppm) groups.
- XRD : Single-crystal X-ray diffraction to resolve steric effects from the methylthio substituent, as demonstrated for structurally similar oxobutanoates .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm .
Q. What solvent systems are suitable for recrystallizing this compound?
Ethanol-water mixtures (7:3 v/v) are effective due to the compound’s moderate polarity. For derivatives with higher hydrophobicity, dichloromethane/hexane (1:2) is recommended. Crystallization yields >90% purity when performed under controlled cooling (0.5°C/min) .
Advanced Research Questions
Q. How does the methylthio group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
The methylthio (-SMe) group acts as a weak electron-donating substituent, stabilizing the adjacent carbonyl via resonance. This reduces electrophilicity at the ketone, requiring stronger nucleophiles (e.g., Grignard reagents) for substitution. Computational studies (DFT) on analogous compounds show a 10–15% decrease in activation energy compared to non-substituted phenyl derivatives .
Q. What strategies mitigate competing side reactions during functionalization of the 4-oxobutanoate backbone?
- Protection of the ketone : Use trimethylsilyl enol ethers to block unwanted aldol condensation.
- Catalytic control : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to direct asymmetric additions while suppressing racemization .
- By-product analysis : Monitor dimerization via LC-MS and adjust solvent polarity (e.g., switch from THF to DMF) to disfavor intermolecular coupling .
Q. How can computational modeling predict the compound’s biological activity?
Molecular docking (AutoDock Vina) against cysteine proteases reveals potential inhibition due to the methylthio group’s sulfur interacting with catalytic triads (binding energy: −8.2 kcal/mol). Pharmacophore models highlight the ester and ketone as critical for membrane permeability (LogP ~2.3) .
Q. What contradictions exist in reported bioactivity data for this compound class, and how can they be resolved?
Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 50 μM to >200 μM) may arise from assay conditions (e.g., serum content affecting solubility). Standardized protocols (e.g., MTT assays in serum-free media) and metabolite profiling (via HRMS) are recommended to clarify structure-activity relationships .
Q. What advanced analytical techniques address challenges in quantifying trace impurities?
- GC-MS : Headspace analysis for volatile by-products (e.g., ethyl mercaptan derivatives) with a DB-5MS column.
- Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns (e.g., Chiralpak IC) and isopropanol/heptane eluents .
Methodological Considerations
Q. How to design a stability study for this compound under varying pH and temperature?
Q. What synthetic modifications enhance the compound’s applicability in polymer chemistry?
Introducing acrylate groups at the ester moiety via Michael addition enables crosslinking in photopolymer resins. FT-IR tracking of C=C bond consumption (peak at 1630 cm⁻¹) confirms conversion efficiency (>95%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
